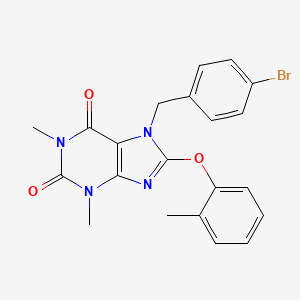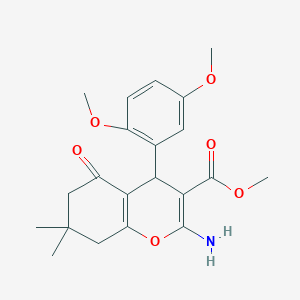![molecular formula C13H12F3N3O3 B11603211 1-[2,3,5-Trifluoro-6-(morpholin-4-yl)pyridin-4-yl]pyrrolidine-2,5-dione](/img/structure/B11603211.png)
1-[2,3,5-Trifluoro-6-(morpholin-4-yl)pyridin-4-yl]pyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3,5-TRIFLUORO-6-MORPHOLINO-4-PYRIDYL)DIHYDRO-1H-PYRROLE-2,5-DIONE is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a morpholine ring, and a pyrrole ring
準備方法
The synthesis of 1-(2,3,5-TRIFLUORO-6-MORPHOLINO-4-PYRIDYL)DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Morpholine Ring Formation: The morpholine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by a morpholine moiety.
Final Assembly: The final step involves coupling the pyrrole and morpholine-containing intermediates under controlled conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and automated synthesis platforms.
化学反応の分析
1-(2,3,5-TRIFLUORO-6-MORPHOLINO-4-PYRIDYL)DIHYDRO-1H-PYRROLE-2,5-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The trifluoromethyl group and morpholine ring can participate in nucleophilic substitution reactions, where suitable nucleophiles replace these groups under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure settings to optimize reaction rates and yields.
科学的研究の応用
1-(2,3,5-TRIFLUORO-6-MORPHOLINO-4-PYRIDYL)DIHYDRO-1H-PYRROLE-2,5-DIONE has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Organic Synthesis: It serves as a building block in the synthesis of more complex molecules, facilitating the development of new materials and compounds with desired properties.
Material Science: The unique structural features of the compound make it a candidate for the development of advanced materials, including polymers and nanomaterials with specific functionalities.
作用機序
The mechanism of action of 1-(2,3,5-TRIFLUORO-6-MORPHOLINO-4-PYRIDYL)DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The morpholine ring can form hydrogen bonds with target molecules, while the pyrrole ring participates in π-π interactions, stabilizing the compound’s binding to its targets. These interactions modulate the activity of the target molecules, leading to the compound’s observed biological effects.
類似化合物との比較
1-(2,3,5-TRIFLUORO-6-MORPHOLINO-4-PYRIDYL)DIHYDRO-1H-PYRROLE-2,5-DIONE can be compared with other similar compounds, such as:
1-(2,3,5-TRIFLUORO-6-MORPHOLINO-4-PYRIDYL)PYRROLE-2,5-DIONE: Lacks the dihydro component, which may affect its reactivity and binding properties.
1-(2,3,5-TRIFLUORO-6-MORPHOLINO-4-PYRIDYL)DIHYDRO-1H-PYRROLE-3,4-DIONE: Differing positions of the carbonyl groups can lead to variations in chemical behavior and biological activity.
The uniqueness of 1-(2,3,5-TRIFLUORO-6-MORPHOLINO-4-PYRIDYL)DIHYDRO-1H-PYRROLE-2,5-DIONE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
特性
分子式 |
C13H12F3N3O3 |
|---|---|
分子量 |
315.25 g/mol |
IUPAC名 |
1-(2,3,5-trifluoro-6-morpholin-4-ylpyridin-4-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C13H12F3N3O3/c14-9-11(19-7(20)1-2-8(19)21)10(15)13(17-12(9)16)18-3-5-22-6-4-18/h1-6H2 |
InChIキー |
HUIBXFJJXZBSOU-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)N(C1=O)C2=C(C(=NC(=C2F)F)N3CCOCC3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(4Z)-2-(4-tert-butylphenyl)quinazolin-4(3H)-ylidene]-N,N-dimethylbenzene-1,4-diamine](/img/structure/B11603137.png)
![N'-{[(4-tert-butylphenyl)carbonyl]oxy}pyridine-4-carboximidamide](/img/structure/B11603143.png)
![2-chloro-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B11603148.png)

![ethyl 2-amino-1-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11603162.png)
![4-(4-bromophenyl)-1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-hydroxy-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B11603163.png)
![7-(3-ethoxypropyl)-6-imino-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11603170.png)

![5-(4-fluorophenyl)-4-(3-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11603192.png)
![Ethyl 1-{[(3Z)-3-[(3-fluorophenyl)imino]-2-oxo-2,3-dihydro-1H-indol-1-YL]methyl}piperidine-4-carboxylate](/img/structure/B11603203.png)
![4-(2,5-dimethyl-3-{(E)-[1-(4-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-pyrrol-1-yl)benzoic acid](/img/structure/B11603204.png)
![(5Z)-5-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11603213.png)


